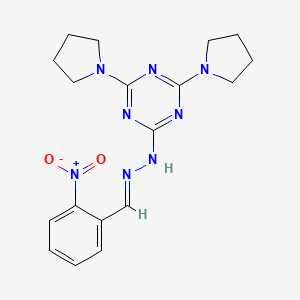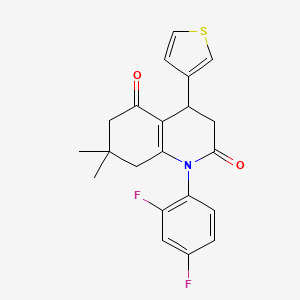
2-Nitrobenzaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound featuring a triazine core substituted with pyrrolidine and hydrazone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves the condensation of 2-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often include:
Solvents: Commonly used solvents include ethanol, methanol, or acetonitrile.
Catalysts: Acidic or basic catalysts may be employed to facilitate the condensation and cyclization reactions.
Temperature: Reactions are generally conducted at elevated temperatures, ranging from 60°C to 120°C, depending on the specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The triazine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various substituted triazines, hydrazines, and amines, depending on the specific reagents and conditions used.
科学的研究の応用
2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE
- 8-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE
- (2E)-2-[(2E)-2-[(6-NITRO-1,3-DIOXAINDAN-5-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,2-DIPHENYLETHAN-1-ONE
Uniqueness
2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine core with pyrrolidine and hydrazone groups, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions with various molecular targets.
特性
分子式 |
C18H22N8O2 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
N-[(E)-(2-nitrophenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H22N8O2/c27-26(28)15-8-2-1-7-14(15)13-19-23-16-20-17(24-9-3-4-10-24)22-18(21-16)25-11-5-6-12-25/h1-2,7-8,13H,3-6,9-12H2,(H,20,21,22,23)/b19-13+ |
InChIキー |
KUDKJCKNGZBYHE-CPNJWEJPSA-N |
異性体SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])N4CCCC4 |
正規SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B15005098.png)
![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B15005102.png)
![7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15005111.png)
![3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B15005116.png)
![7-(2,4-dimethoxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15005118.png)
![5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B15005124.png)
![Propionamide, N-[4-(chlorodifluoromethoxy)phenyl]-3-pyrrolidin-1-yl-](/img/structure/B15005130.png)
![9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005132.png)
![4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B15005133.png)
![4-chloro-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B15005142.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15005144.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B15005151.png)

![1-[8-(4-Ethylphenyl)-1-(3-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B15005163.png)
